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Introduction: Embracing Catalytic Efficiency in
Green Chemistry
The selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation in

organic synthesis, crucial for the production of pharmaceuticals, fragrances, and fine

chemicals. Historically, this has often relied on stoichiometric, heavy-metal-based oxidants

(e.g., chromium, manganese), which generate significant hazardous waste, posing

environmental and economic challenges. The principles of green chemistry compel a shift

towards catalytic methods that are safer, more efficient, and environmentally benign.[1][2]

4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Methoxy-TEMPO or 4-MeO-TEMPO) has

emerged as a powerful organocatalyst for clean alcohol oxidations.[3][4][5] As a stable

aminoxyl radical, it facilitates highly selective oxidations under mild conditions.[6][7][8] Its

catalytic nature allows for the use of environmentally friendly terminal oxidants, such as sodium

hypochlorite (in optimized systems) or, ideally, molecular oxygen from ambient air, with water

being the primary byproduct.[9][10] This guide provides an in-depth look at the mechanistic

underpinnings of 4-MeO-TEMPO catalysis and delivers detailed protocols for its application in a

research and development setting.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b8111909#bc-rfq
https://www.pharmtech.com/view/green-chemistry-pharmaceutical-applications
https://www.researchgate.net/publication/320033907_APPLICATIONS_OF_GREEN_CHEMISTRY_IN_PHARMACEUTICAL_CHEMISTRY_AND_DAY_TODAY_LIFE
https://www.sigmaaldrich.com/KR/ko/product/aldrich/514586
https://www.tcichemicals.com/IN/en/p/M1197
https://www.sigmaaldrich.com/HK/zh/product/aldrich/514586
https://www.chemimpex.com/products/36202
https://www.chemimpex.com/fr/products/36202
https://www.sigmaaldrich.com/JP/ja/product/aldrich/514586
https://pubs.rsc.org/en/content/articlehtml/2014/cc/c3cc47081d
https://reagents.acsgcipr.org/reagent-guides/oxidation-of-primary-alcohols-to-carboxylic-acids/list-of-reagents/tempo-plus-co-oxidant/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8111909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 1: The 4-MeO-TEMPO Catalytic System
Mechanism of Action: The Oxoammonium-
Hydroxylamine Cycle
The efficacy of 4-MeO-TEMPO lies in its ability to cycle through three key oxidation states. The

process is initiated by the oxidation of the stable nitroxyl radical (I) to the active oxidizing

species, the N-oxoammonium ion (II).[10][11] This highly electrophilic cation is the workhorse of

the catalytic cycle, responsible for the oxidation of the alcohol substrate.

The N-oxoammonium ion (II) reacts with the alcohol, abstracting two electrons and a proton to

form the desired carbonyl compound. In this process, the N-oxoammonium ion is reduced to

the corresponding hydroxylamine (III).[12][13] To complete the catalytic cycle, a terminal

oxidant (or "co-oxidant") is required to regenerate the N-oxoammonium ion (II) from the

hydroxylamine (III), allowing the catalyst to turn over.[10][13]
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Caption: The catalytic cycle of 4-MeO-TEMPO mediated alcohol oxidation.

The Role of the Co-Oxidant
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The choice of co-oxidant is critical to the "green" credentials of the reaction.

Classic Systems (Anelli-Montanari): The landmark Anelli-Montanari protocol utilizes sodium

hypochlorite (NaOCl, household bleach) as the terminal oxidant in a biphasic system.[12][14]

While inexpensive and effective, NaOCl can lead to chlorinated byproducts with sensitive

substrates and generates saline waste.[9][12] The addition of catalytic bromide is often

necessary to facilitate the oxidation of the catalyst.[12]

Greener Aerobic Systems: A significant advancement has been the development of systems

that use molecular oxygen (O₂) from air as the ultimate oxidant.[9] These reactions are

typically co-catalyzed by a transition metal complex, most commonly based on copper (Cu)

or iron (Fe).[15][16][17] The metal complex facilitates the electron transfer from the reduced

TEMPO species to oxygen, producing water as the only stoichiometric byproduct.[18] This

approach dramatically improves the environmental profile of the oxidation.

Section 2: Protocols for Alcohol Oxidation
The following protocols are designed to be robust and adaptable for a range of primary alcohol

substrates. A general experimental workflow is outlined below.
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Caption: General experimental workflow for 4-MeO-TEMPO catalyzed alcohol oxidation.

Protocol 1: The Anelli-Montanari Oxidation of Benzyl
Alcohol
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This protocol describes the selective oxidation of a primary alcohol to its corresponding

aldehyde using the classic 4-MeO-TEMPO/NaOCl system.[12]

Materials & Equipment:

Benzyl alcohol

4-Methoxy-TEMPO (4-MeO-TEMPO)

Potassium bromide (KBr)

Sodium bicarbonate (NaHCO₃)

Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% w/v)

Dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask with magnetic stir bar

Ice bath

Separatory funnel

Step-by-Step Methodology:

Reaction Setup: In a 100 mL round-bottom flask, dissolve benzyl alcohol (1.08 g, 10 mmol,

1.0 eq) in dichloromethane (15 mL).

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution by

dissolving KBr (0.12 g, 1 mmol, 0.1 eq) and NaHCO₃ (1.26 g, 15 mmol, 1.5 eq) in 5 mL of

deionized water.
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Catalyst Addition: Add the aqueous solution to the flask containing the alcohol. Add 4-MeO-

TEMPO (19 mg, 0.1 mmol, 0.01 eq) to the biphasic mixture.

Initiation of Oxidation: Cool the flask in an ice bath to 0 °C with vigorous stirring. Add the

NaOCl solution (12 mL, ~1.1 eq) dropwise over 15-20 minutes, ensuring the temperature

does not rise above 5 °C.

Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by TLC or GC.

The reaction is typically complete within 30-60 minutes.

Quenching and Workup: Once the starting material is consumed, quench the reaction by

adding saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant.

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with DCM (2 x 15 mL).

Washing: Combine the organic layers and wash sequentially with saturated aqueous

NaHCO₃ (20 mL) and brine (20 mL).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude benzaldehyde.

Purification: The product is often of high purity, but can be further purified by silica gel

column chromatography if necessary.

Causality and Insights:

The biphasic system (DCM/water) is crucial; the oxidation occurs at the interface.[12]

NaHCO₃ maintains a slightly basic pH (~8.6), which is optimal for the reaction and minimizes

side reactions.[19]

Vigorous stirring is essential to maximize the interfacial area between the two phases,

increasing the reaction rate.

Controlling the temperature at 0 °C prevents over-oxidation to the carboxylic acid and

minimizes potential chlorination side reactions.[12]
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Protocol 2: Copper-Catalyzed Aerobic Oxidation of 1-
Octanol
This protocol presents a greener alternative using a Cu(I)/4-MeO-TEMPO system with ambient

air as the terminal oxidant.[16][18]

Materials & Equipment:

1-Octanol

4-Methoxy-TEMPO (4-MeO-TEMPO)

Copper(I) Bromide (CuBr)

2,2'-Bipyridine (bpy)

Acetonitrile (MeCN)

Diatomaceous earth (Celite®)

Diethyl ether or Ethyl acetate

Round-bottom flask or vial with magnetic stir bar

Air supply (via a needle or open to the atmosphere)

Step-by-Step Methodology:

Catalyst Preparation: In a 50 mL round-bottom flask open to the air, add CuBr (14.4 mg, 0.1

mmol, 0.05 eq), bpy (15.6 mg, 0.1 mmol, 0.05 eq), and 4-MeO-TEMPO (37.2 mg, 0.2 mmol,

0.1 eq).

Reaction Setup: Add acetonitrile (5 mL) followed by 1-octanol (0.26 g, 2 mmol, 1.0 eq).

Initiation of Oxidation: Ensure the flask is open to the atmosphere (e.g., with a needle

through the septum) and stir the solution vigorously at room temperature. The solution

should turn green, indicating the formation of the active catalyst complex.
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Reaction Monitoring: Monitor the reaction by GC or TLC. The oxidation of aliphatic alcohols

is slower than benzylic ones and may take 12-24 hours.[16] For faster reactions, the

temperature can be increased to 40-50 °C.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Add diethyl ether or ethyl acetate (20 mL) to the residue and stir. The catalyst

salts will precipitate. Filter the mixture through a short plug of Celite® or silica gel, washing

the plug with additional solvent.

Concentration: Concentrate the filtrate under reduced pressure to yield the crude octanal.

Further purification can be achieved via column chromatography if needed.

Causality and Insights:

The Cu(I)/bpy system forms an active complex that facilitates the aerobic re-oxidation of the

hydroxylamine form of the catalyst back to the active N-oxoammonium ion.[18]

Acetonitrile is an effective solvent for this system, solubilizing both the organic substrate and

the catalyst components.[16]

Vigorous stirring is critical to ensure sufficient oxygen from the air dissolves into the reaction

medium to act as the terminal oxidant. Using an oxygen balloon or microbubble techniques

can further accelerate the reaction.[20]

This method shows high selectivity for primary alcohols over secondary alcohols.[16]

Section 3: Performance and Data Summary
The 4-MeO-TEMPO system is versatile, but performance depends on the substrate and

chosen oxidant system.
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Substrate
Type

Catalyst
System

Typical
Conditions

Time Yield Range
Selectivity
Notes

Primary

Benzylic

Alcohol

Anelli-

Montanari

(NaOCl)

0.01 eq 4-

MeO-

TEMPO,

DCM/H₂O, 0

°C

0.5 - 2 h 90-99%

Excellent

selectivity

over

secondary

alcohols.[12]

Primary

Aliphatic

Alcohol

Anelli-

Montanari

(NaOCl)

0.01 eq 4-

MeO-

TEMPO,

DCM/H₂O, 0

°C

2 - 5 h 85-95%

Slower than

benzylic

oxidation.

Primary

Benzylic

Alcohol

Aerobic

(Cu/Air)

0.05-0.1 eq

4-MeO-

TEMPO,

Cu(I)/bpy,

MeCN, RT

1 - 4 h 90-98%

Highly

selective for

1° over 2°

alcohols.[16]

Primary

Aliphatic

Alcohol

Aerobic

(Cu/Air)

0.1 eq 4-

MeO-

TEMPO,

Cu(I)/bpy,

MeCN, RT-

50°C

12 - 24 h 80-95%

Significantly

slower; may

require gentle

heating.[16]

Secondary

Alcohol
Both Systems - Very Slow <10%

Both systems

are highly

chemoselecti

ve for primary

alcohols due

to the steric

bulk of the

TEMPO

catalyst.[11]

[12]
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Section 4: Handling and Storage
Appearance: 4-Methoxy-TEMPO is an orange to red crystalline solid.[4]

Storage: It is a stable radical but should be stored in a cool, dark place to ensure long-term

stability. Recommended storage is at 2-8°C in a tightly sealed container.[3][21]

Safety: While generally stable, it should be handled in a well-ventilated area, and personal

protective equipment (gloves, safety glasses) should be worn. Refer to the Safety Data

Sheet (SDS) for complete information.

References
A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of

alcohols. ResearchGate. [Link]

Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving

Force Trumps Steric Effects. PMC. [Link]

TEMPO-Mediated Oxidations. Organic Reactions. [Link]

4-methoxyphenylacetic acid. Organic Syntheses. [Link]

TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

4-Methoxy-TEMPO | CAS#:95407-69-5. Chemsrc. [Link]

4-methoxy-TEMPO | C10H20NO2. PubChem. [Link]

Scheme 1: TEMPO-catalysed aerobic oxidative procedures of alcohols. ResearchGate.

[Link]

Aerobic oxidation catalysis with stable radicals. Chemical Communications. [Link]

Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin.

MDPI. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.tcichemicals.com/IN/en/p/M1197
https://www.sigmaaldrich.com/KR/ko/product/aldrich/514586
https://www.chemsrc.com/en/cas/95407-69-5_1031195.html
https://www.researchgate.net/publication/281141785_A_4-MeO-TEMPO_PEG-NO2_and_HCl_catalytic_system_for_highly_efficient_aerobic_oxidation_of_alcohols
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401777/
https://organicreactions.org/index.php/TEMPO-Mediated_Oxidations
http://www.orgsyn.org/demo.aspx?prep=v77p0188
https://www.organic-chemistry.org/chemicals/oxidations/tempo.shtm
https://www.chemsrc.com/en/cas/95407-69-5_10313435.html
https://pubchem.ncbi.nlm.nih.gov/compound/10313435
https://www.researchgate.net/figure/Scheme-1-TEMPO-catalysed-aerobic-oxidative-procedures-of-alcohols-a-Anelli-Montanari_fig1_320392652
https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc47081d
https://www.mdpi.com/2673-4583/5/3/44
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8111909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with

Ambient Air. PMC. [Link]

TEMPO Oxidation. Chem-Station. [Link]

Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions.

SciSpace. [Link]

Anelli–Montanari protocol where oxidation of the alcohol takes place via the oxoammonium

salt. ResearchGate. [Link]

Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a

microbubble strategy to increase gas concentration in liquid phase reactions. Beilstein

Journal of Organic Chemistry. [Link]

Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic

Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of

Chemical Education. [Link]

Recent Applications of TEMPO in Organic Synthesis and Catalysis. Thieme. [Link]

TEMPO Plus Co-Oxidant. WordPress. [Link]

Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-

Active Metal–Organic Framework Nodes. MDPI. [Link]

Green Chemistry in Pharmaceutical Applications. Pharmaceutical Technology. [Link]

APPLICATIONS OF GREEN CHEMISTRY IN PHARMACEUTICAL CHEMISTRY AND DAY

TODAY LIFE. ResearchGate. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3152431/
https://www.chem-station.com/en/reactions-2/oxidation/2014/03/tempo-oxidation.html
https://typeset.io/papers/oxidation-of-4-substituted-tempo-derivatives-reveals-2q4f02p5
https://www.researchgate.net/figure/Anelli-Montanari-protocol-where-oxidation-of-the-alcohol-takes-place-via-the_fig1_258514562
https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-8-61.pdf
https://pubs.acs.org/doi/10.1021/ed300178n
https://www.thieme-connect.de/products/ejournals/html/10.1055/a-2139-9524
https://greenchem.files.wordpress.com/2021/02/tempo-plus-co-oxidant.pdf
https://www.mdpi.com/2310-2861/9/1/22
https://www.pharmtech.com/view/green-chemistry-in-pharmaceutical-applications
https://www.researchgate.net/publication/319989647_APPLICATIONS_OF_GREEN_CHEMISTRY_IN_PHARMACEUTICAL_CHEMISTRY_AND_DAY_TODAY_LIFE
https://www.benchchem.com/product/b8111909?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8111909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pharmtech.com [pharmtech.com]

2. researchgate.net [researchgate.net]

3. 4-Methoxy-TEMPO 97 95407-69-5 [sigmaaldrich.com]

4. 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl | 95407-69-5 | Tokyo Chemical Industry
(India) Pvt. Ltd. [tcichemicals.com]

5. 4-甲氧基-四甲基哌啶氧自由基 97% | Sigma-Aldrich [sigmaaldrich.com]

6. chemimpex.com [chemimpex.com]

7. chemimpex.com [chemimpex.com]

8. 4-メトキシ-TEMPO 97% | Sigma-Aldrich [sigmaaldrich.com]

9. pubs.rsc.org [pubs.rsc.org]

10. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]

11. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

13. Organic Syntheses Procedure [orgsyn.org]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with
Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. pubs.acs.org [pubs.acs.org]

19. researchgate.net [researchgate.net]

20. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

21. 4-Methoxy-TEMPO | CAS#:95407-69-5 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Application Notes & Protocols: Green Oxidation of
Alcohols using 4-Methoxy-TEMPO]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8111909/docs#application-notes-protocols-green-
oxidation-of-alcohols-using-4-methoxy-tempo]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.pharmtech.com/view/green-chemistry-pharmaceutical-applications
https://www.researchgate.net/publication/320033907_APPLICATIONS_OF_GREEN_CHEMISTRY_IN_PHARMACEUTICAL_CHEMISTRY_AND_DAY_TODAY_LIFE
https://www.sigmaaldrich.com/KR/ko/product/aldrich/514586
https://www.tcichemicals.com/IN/en/p/M1197
https://www.tcichemicals.com/IN/en/p/M1197
https://www.sigmaaldrich.com/HK/zh/product/aldrich/514586
https://www.chemimpex.com/products/36202
https://www.chemimpex.com/fr/products/36202
https://www.sigmaaldrich.com/JP/ja/product/aldrich/514586
https://pubs.rsc.org/en/content/articlehtml/2014/cc/c3cc47081d
https://reagents.acsgcipr.org/reagent-guides/oxidation-of-primary-alcohols-to-carboxylic-acids/list-of-reagents/tempo-plus-co-oxidant/
https://en.chem-station.com/reactions-2/2014/03/tempo-oxidation.html
https://beckassets.blob.core.windows.net/product/readingsample/165089/9780387354316_excerpt_001.pdf
http://orgsyn.org/demo.aspx?prep=v81p0195
https://www.researchgate.net/figure/Anelli-Montanari-protocol-where-oxidation-of-the-alcohol-takes-place-via-the-oxoammonium_fig1_261103622
https://www.researchgate.net/publication/264444089_A_4-MeO-TEMPO_PEG-NO2_and_HCl_catalytic_system_for_highly_efficient_aerobic_oxidation_of_alcohols
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496563/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496563/
https://www.mdpi.com/1420-3049/28/2/593
https://pubs.acs.org/doi/10.1021/ed300368q
https://www.researchgate.net/figure/Scheme-1-TEMPO-catalysed-aerobic-oxidative-procedures-of-alcohols-a-Anelli-Montanari_fig2_320171623
https://shizuoka.repo.nii.ac.jp/record/5806/files/120409003.pdf
https://www.chemsrc.com/en/cas/95407-69-5_1031195.html
https://www.benchchem.com/product/b8111909/docs#application-notes-protocols-green-oxidation-of-alcohols-using-4-methoxy-tempo
https://www.benchchem.com/product/b8111909/docs#application-notes-protocols-green-oxidation-of-alcohols-using-4-methoxy-tempo
https://www.benchchem.com/product/b8111909/docs#application-notes-protocols-green-oxidation-of-alcohols-using-4-methoxy-tempo
https://www.benchchem.com/product/b8111909/docs#application-notes-protocols-green-oxidation-of-alcohols-using-4-methoxy-tempo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8111909?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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